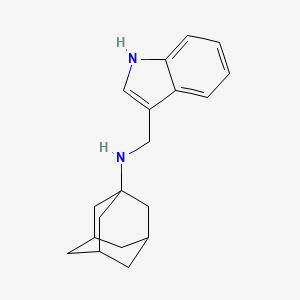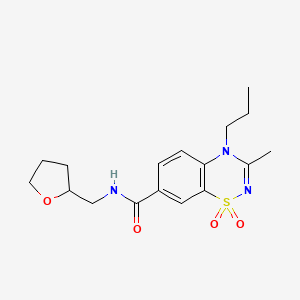![molecular formula C13H16N4O3 B5119570 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol](/img/structure/B5119570.png)
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol, also known as NQEA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用机制
The mechanism of action of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol is primarily through DNA intercalation. 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol binds to the DNA molecule, inserting itself between the base pairs and disrupting the normal structure of the double helix. This can lead to inhibition of DNA replication and transcription, as well as other cellular processes that rely on intact DNA structure.
Biochemical and Physiological Effects
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has a variety of biochemical and physiological effects that make it a valuable tool in scientific research. In addition to its DNA intercalation properties, 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and transcription. This inhibition can lead to DNA damage and cell death.
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has also been shown to have anti-inflammatory properties. It can inhibit the production of cytokines and other inflammatory mediators, making it a potential therapeutic agent for a variety of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol in lab experiments is its unique chemical structure and properties. Its ability to intercalate with DNA and inhibit topoisomerase activity makes it a valuable tool in the study of DNA replication and transcription. Its anti-inflammatory properties also make it a potential therapeutic agent for a variety of diseases.
However, there are also limitations to using 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol in lab experiments. Its toxicity and potential side effects must be carefully considered, as well as its potential interactions with other drugs or compounds. Its use in humans must also be carefully evaluated, as its effects on human physiology may differ from those observed in animal models.
未来方向
There are several future directions for research on 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol. One area of interest is the development of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol-based anticancer drugs. By targeting rapidly dividing cells, 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol-based drugs may be more effective and less toxic than traditional chemotherapy agents.
Another area of interest is the development of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol-based anti-inflammatory drugs. By inhibiting the production of cytokines and other inflammatory mediators, 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol may be a potential therapeutic agent for a variety of inflammatory diseases.
Finally, further research is needed to fully understand the mechanism of action of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol and its potential interactions with other drugs or compounds. This will be essential for the safe and effective use of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol in scientific research and potential therapeutic applications.
Conclusion
In conclusion, 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol is a valuable tool in scientific research due to its unique chemical structure and properties. Its ability to intercalate with DNA and inhibit topoisomerase activity makes it a valuable tool in the study of DNA replication and transcription, while its anti-inflammatory properties make it a potential therapeutic agent for a variety of diseases. However, its potential toxicity and interactions with other drugs or compounds must be carefully considered. Further research is needed to fully understand the mechanism of action of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol and its potential applications in scientific research and therapeutics.
合成方法
The synthesis of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol involves the reaction of 5-nitro-8-quinolineamine with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol. The purity of the compound can be further increased through recrystallization from a suitable solvent.
科学研究应用
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has been used in a variety of scientific research applications due to its unique chemical structure and properties. One of the primary uses of 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol is in the study of DNA intercalation and its effects on DNA replication and transcription. 2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has been shown to intercalate with DNA, disrupting its structure and inhibiting its function. This property has been exploited in the development of anticancer drugs that target rapidly dividing cells.
2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol has also been used in the study of protein-DNA interactions. It has been shown to bind to specific regions of DNA, altering the conformation of the DNA and affecting the binding of transcription factors. This property has been used to investigate the role of specific transcription factors in gene expression and regulation.
属性
IUPAC Name |
2-[2-[(5-nitroquinolin-8-yl)amino]ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-9-8-14-6-7-15-11-3-4-12(17(19)20)10-2-1-5-16-13(10)11/h1-5,14-15,18H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHJGTQQLRRSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCCNCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R*,6S*)-4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5119499.png)
![2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol](/img/structure/B5119502.png)

![N-(5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B5119528.png)
![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5119532.png)

![1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5119545.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5119550.png)

![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5119562.png)
![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5119587.png)